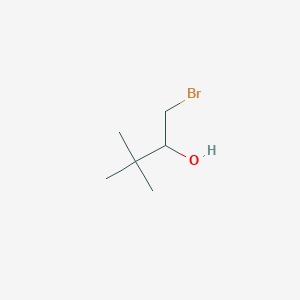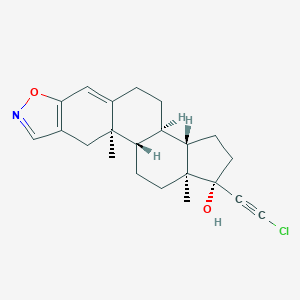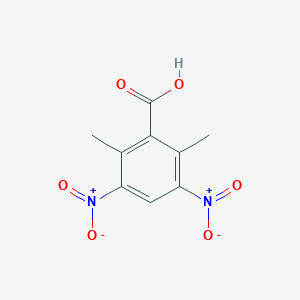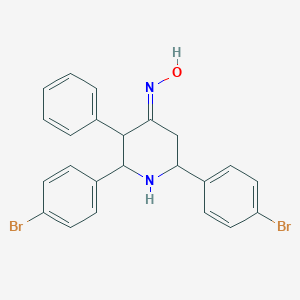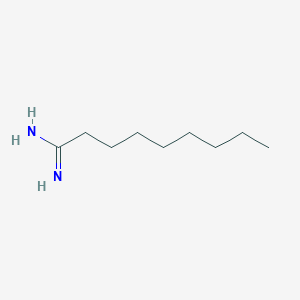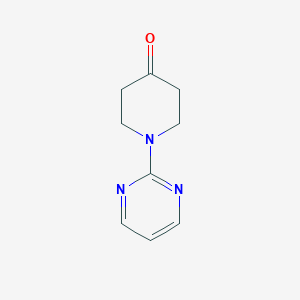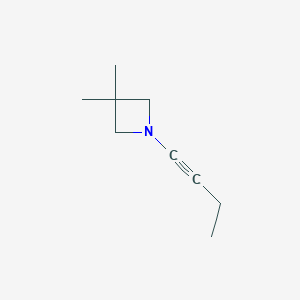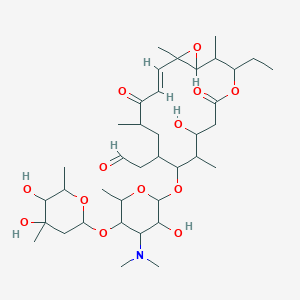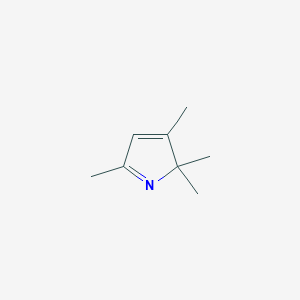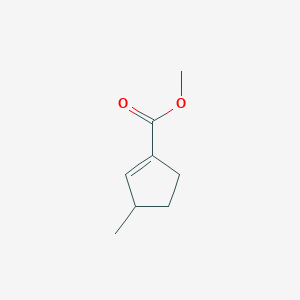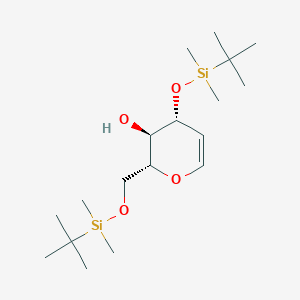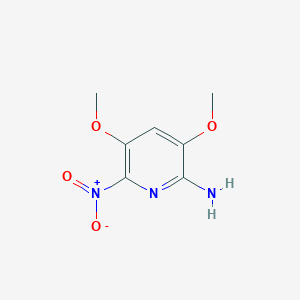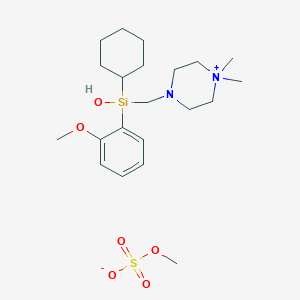
Mesihc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesihc, also known as 2-(4-methylphenyl)-2-(morpholin-4-yl)acetohydrazide, is a chemical compound that has been studied for its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of mesihc is not fully understood. However, it is believed to act through the induction of apoptosis, or programmed cell death, in cancer cells. Mesihc has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Mesihc has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. Mesihc has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of mesihc for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of mesihc is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are a number of future directions for research on mesihc. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for mesihc, as well as to investigate its potential in combination with other cancer therapies. Finally, more research is needed to determine the safety and efficacy of mesihc in human clinical trials.
Méthodes De Synthèse
Mesihc can be synthesized through a multistep process involving the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by reaction with morpholine and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
Mesihc has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. Additionally, mesihc has been shown to inhibit the growth and metastasis of cancer cells in vivo in animal models.
Propriétés
Numéro CAS |
115945-18-1 |
|---|---|
Nom du produit |
Mesihc |
Formule moléculaire |
C21H38N2O6SSi |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate |
InChI |
InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
BGGYXMKCQZHAAZ-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
SMILES canonique |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Synonymes |
2-methoxy-sila-hexocyclium MeSiHC o-methoxy-sila-hexocyclium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



